1-[3-(Bromomethyl)-5-fluorophenyl]-2,3,4,5,6-pentafluorobenzene
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Overview
Description
3’-Bromomethyl-2,3,4,5,6,5’-hexafluorobiphenyl is a halogenated biphenyl compound characterized by the presence of bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromomethyl-2,3,4,5,6,5’-hexafluorobiphenyl typically involves the bromination of hexafluorobiphenyl derivatives. One common method is the bromination of 2,3,4,5,6,5’-hexafluorobiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3’-Bromomethyl-2,3,4,5,6,5’-hexafluorobiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
3’-Bromomethyl-2,3,4,5,6,5’-hexafluorobiphenyl has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Industrial Chemistry: Used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 3’-Bromomethyl-2,3,4,5,6,5’-hexafluorobiphenyl involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can undergo substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways. The exact mechanism would depend on the specific application and the nature of the reaction it is involved in .
Comparison with Similar Compounds
Similar Compounds
- 3,3’,5,5’-Tetrabromo-2,2’,4,4’,6,6’-hexafluorobiphenyl
- Hexakis(bromomethyl)benzene
Uniqueness
3’-Bromomethyl-2,3,4,5,6,5’-hexafluorobiphenyl is unique due to the specific positioning of the bromomethyl group and the high degree of fluorination. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in materials science and organic synthesis .
Properties
IUPAC Name |
1-[3-(bromomethyl)-5-fluorophenyl]-2,3,4,5,6-pentafluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5BrF6/c14-4-5-1-6(3-7(15)2-5)8-9(16)11(18)13(20)12(19)10(8)17/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZYIOREAXSEFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=C(C(=C(C(=C2F)F)F)F)F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5BrF6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261437-75-5 |
Source
|
Record name | 1-[3-(bromomethyl)-5-fluorophenyl]-2,3,4,5,6-pentafluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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